2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate
Description
The compound 2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate is a heterocyclic small molecule featuring a unique combination of pharmacophoric motifs:
- Azetidine ring: A strained four-membered nitrogen-containing ring, which may enhance binding affinity and pharmacokinetic properties due to conformational rigidity.
- 4-Phenylpiperazine moiety: A common structural element in CNS-targeting agents, often associated with receptor modulation (e.g., serotonin or dopamine receptors) .
- Oxalate salt: Likely included to improve solubility and crystallinity for formulation or structural characterization .
Properties
IUPAC Name |
2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2.C2H2O4/c30-23(29-13-11-28(12-14-29)21-9-5-2-6-10-21)18-27-16-20(17-27)24-25-22(26-31-24)15-19-7-3-1-4-8-19;3-1(4)2(5)6/h1-10,20H,11-18H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMSLXPTCHYINF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3CC(C3)C4=NC(=NO4)CC5=CC=CC=C5.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes:
- A benzyl moiety
- An azetidine ring
- An oxadiazole group
The molecular formula is , with a molecular weight of approximately 440.45 g/mol. The oxalate salt form enhances its solubility and bioavailability, making it suitable for pharmacological studies.
Neurogenic Potential
Research indicates that this compound promotes the differentiation of neural stem cells, suggesting potential applications in neurogenesis and the treatment of neurodegenerative diseases such as Alzheimer's disease. The mechanism involves interaction with specific receptors that facilitate neuronal growth and survival.
Antimicrobial Properties
Derivatives of oxadiazole compounds have demonstrated significant antimicrobial and antibacterial properties. This compound has shown effectiveness against various resistant strains, indicating its potential as a candidate for developing new antimicrobial agents.
The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:
- Neurotransmitter Receptors : It exhibits binding affinity to receptors involved in neurogenesis.
- Microbial Pathogens : The compound may inhibit bacterial growth through interference with essential microbial processes.
Study 1: Neurogenic Effects
A study evaluated the effects of the compound on neural stem cells in vitro. Results indicated a significant increase in neuronal differentiation markers when treated with varying concentrations of the compound, supporting its role as a neurogenic agent.
Study 2: Antimicrobial Efficacy
In another study, the compound was tested against common bacterial strains. The minimum inhibitory concentration (MIC) was determined, showing effective inhibition comparable to standard antibiotics like ciprofloxacin. This suggests its potential application in treating infections caused by resistant bacteria.
Comparison with Similar Compounds
The following table summarizes the structural similarities and unique features of other compounds related to this compound:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 5-Methylisoxazole derivatives | Contains isoxazole ring | Known for anti-inflammatory properties |
| Benzimidazole derivatives | Similar heterocyclic structures | Exhibits strong anticancer activity |
| Thieno[2,3-d]pyrimidine derivatives | Related by nitrogen-containing rings | Notable for antiviral effects |
These compounds highlight the unique combination of functional groups present in the target compound while illustrating distinct biological activities that differentiate them from one another.
Comparison with Similar Compounds
Structural Analogues and Key Features
The table below compares the target compound with structurally related molecules from the evidence:
Key Structural and Functional Differences
Heterocyclic Core: The target compound’s 1,2,4-oxadiazole differs from the 1,3,4-oxadiazole in compounds 5a-f . The azetidine ring introduces ring strain compared to the piperidine in 931075-56-8, which may influence target binding and bioavailability .
Pharmacophoric Moieties: The 4-phenylpiperazine group in the target compound is absent in I-6230 and 5a-f but resembles motifs in neuroactive agents (e.g., aripiprazole analogs) .
Synthetic Routes :
- Synthesis of 1,2,4-oxadiazoles (target compound) often involves cyclization of amidoximes, whereas 1,3,4-oxadiazoles (e.g., 5a-f ) are typically derived from hydrazides .
- The azetidine ring may require specialized methods for strain mitigation during synthesis, unlike the more straightforward piperidine/piperazine derivatization in 931075-56-8 .
Q & A
Q. How can researchers design dose-response studies to evaluate the compound’s therapeutic window?
- Methodological Answer :
- In vitro : Use 8–10 concentrations (0.1–100 µM) in triplicate to calculate EC (efficacy) and CC (cytotoxicity) .
- In vivo : Apply OECD guidelines for acute toxicity (e.g., fixed-dose procedure in rodents) to establish safe dosing ranges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
